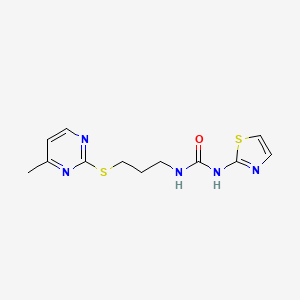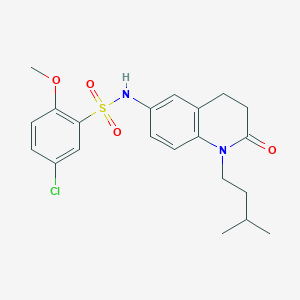
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a compound that belongs to the class of thiazolylurea derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea varies depending on its application. In medicine, it has been shown to inhibit the activity of various enzymes and proteins involved in tumor growth, viral replication, and bacterial cell wall synthesis. In agriculture, it acts as a photosystem II inhibitor, disrupting the photosynthetic process in plants. In materials science, it acts as a crosslinking agent, forming strong covalent bonds with other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. In agriculture, it causes chlorosis, necrosis, and stunted growth in plants. In materials science, it enhances the mechanical and thermal properties of materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to suit different applications. However, its limitations include its potential toxicity, environmental impact, and cost.
Orientations Futures
There are several future directions for the research and development of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea. In medicine, it could be further studied for its potential as a cancer immunotherapy agent or as a treatment for viral infections. In agriculture, it could be used to develop more effective and sustainable herbicides and plant growth regulators. In materials science, it could be used to create new materials with tailored properties for various applications. Additionally, more studies could be conducted to evaluate its safety and environmental impact.
Méthodes De Synthèse
The synthesis of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea involves the reaction of 4-methyl-2-thiouracil with 3-bromo-1-chloropropane in the presence of potassium carbonate to form 3-(4-methyl-2-thioxo-1,3-thiazolidin-5-yl)propyl bromide. This intermediate is then reacted with N,N'-diisopropylcarbodiimide and 1-(2-aminothiazol-4-yl)urea to yield the final product.
Applications De Recherche Scientifique
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In agriculture, it has been used as a herbicide and plant growth regulator. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c1-9-3-5-14-11(16-9)19-7-2-4-13-10(18)17-12-15-6-8-20-12/h3,5-6,8H,2,4,7H2,1H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAPVRJWWCQKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)

![1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2862939.png)
![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)

![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)
![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)
![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B2862945.png)

![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)